Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

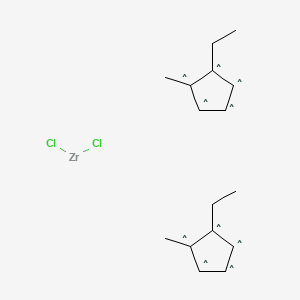

Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride is an organometallic compound with the molecular formula C16H22Cl2Zr and a molecular weight of 376.47 g/mol It is a zirconium-based compound that features two 1-ethyl-2-methylcyclopentadienyl ligands and two chloride ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with 1-ethyl-2-methylcyclopentadiene in the presence of a suitable base . The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:

ZrCl4+2(C7H11)→(C7H11)2ZrCl2

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in a controlled environment, often utilizing high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product . The process may include steps such as distillation, recrystallization, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and organolithium or Grignard reagents for substitution reactions . These reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .

Scientific Research Applications

Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research, including:

Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.

Material Science: The compound is employed in the synthesis of advanced materials with unique properties.

Biology and Medicine:

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride exerts its effects involves the coordination of the zirconium center with various substrates. The compound acts as a Lewis acid, facilitating the formation of new chemical bonds through the activation of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Bis(cyclopentadienyl)zirconium dichloride: A similar compound with cyclopentadienyl ligands instead of 1-ethyl-2-methylcyclopentadienyl.

Bis(indenyl)zirconium dichloride: Features indenyl ligands and is used in similar catalytic applications.

Bis(benzylcyclopentadienyl)zirconium dichloride: Contains benzyl-substituted cyclopentadienyl ligands.

Uniqueness

Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride is unique due to the presence of the 1-ethyl-2-methylcyclopentadienyl ligands, which provide distinct steric and electronic properties compared to other zirconium compounds. These properties can influence the reactivity and selectivity of the compound in various chemical reactions .

Biological Activity

Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride (C12H14Cl2Zr) is a zirconium-based compound that has garnered attention in various fields, particularly in catalysis and materials science. Its potential biological activity, particularly in terms of antibacterial properties and interactions with biological systems, is an area of ongoing research. This article explores the biological activity of this compound through a review of relevant studies, including synthesis methods, biological assays, and structural analyses.

- Molecular Formula : C12H14Cl2Zr

- Molecular Weight : 320.37 g/mol

- Appearance : White crystalline powder

- Melting Point : 180.5 - 184°C

Synthesis

The synthesis of this compound typically involves the reaction of zirconium tetrachloride with 1-ethyl-2-methylcyclopentadiene in a controlled environment. The process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.

Antibacterial Properties

Several studies have investigated the antibacterial activity of zirconium-based compounds, including this compound. Research indicates that these compounds can exhibit varying degrees of antibacterial effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Table 1: Antibacterial activity of this compound against selected bacterial strains.

The mechanism behind the antibacterial activity may involve the disruption of bacterial cell membranes or interference with cellular metabolic processes, although specific pathways are yet to be fully elucidated.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound in human cell lines. Results suggest that while exhibiting antibacterial properties, the compound may also pose risks to mammalian cells at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

Table 2: Cytotoxicity of this compound on human cell lines.

Case Study 1: Antibacterial Efficacy

A study published in Bioinorganic Chemistry demonstrated that this compound exhibited significant antibacterial activity against multidrug-resistant strains. The study involved a series of in vitro assays where the compound was tested against various pathogens, revealing promising results that could inform future therapeutic applications.

Case Study 2: Polymerization Catalyst

In polymer chemistry, this compound has been investigated as a catalyst for olefin polymerization. Its effectiveness in facilitating polymer growth while maintaining control over molecular weight distribution highlights its versatility beyond biological applications.

Properties

InChI |

InChI=1S/2C8H11.2ClH.Zr/c2*1-3-8-6-4-5-7(8)2;;;/h2*4-6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFSPWMTVLCETR-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C]1[CH][CH][CH][C]1C.CC[C]1[CH][CH][CH][C]1C.Cl[Zr]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.